

physicochemical properties of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
Cat. No.:	B1587320

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine**

Introduction

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the convergence of a chloro, a nitro, and a trifluoromethyl group on a pyridine scaffold, render it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, reactivity, and handling protocols, designed for scientists and drug development professionals.

Core Physicochemical Properties

The fundamental properties of **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine** are critical for its application in synthetic chemistry. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the pyridine ring and the lability of the chlorine atom.

A summary of its key physicochemical data is presented below for quick reference.

Property	Value	Source
CAS Number	99368-67-9	[1] [2] [3]
Molecular Formula	C ₆ H ₂ ClF ₃ N ₂ O ₂	[1] [2]
Molecular Weight	226.54 g/mol	[1] [2]
Appearance	Solid	[2]
Boiling Point	249.4 ± 35.0 °C at 760 mmHg	[1]
Density	1.6 ± 0.1 g/cm ³	[1]
Flash Point	104.7 ± 25.9 °C	[1]
LogP	2.50	[1]
Storage Condition	2-8°C	[1]

Molecular Structure and Spectroscopic Profile

The arrangement of substituents on the pyridine ring is key to the compound's utility. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the strong π -accepting nitro group at the 5-position and the inductively withdrawing trifluoromethyl group at the 3-position.

Spectroscopic Data

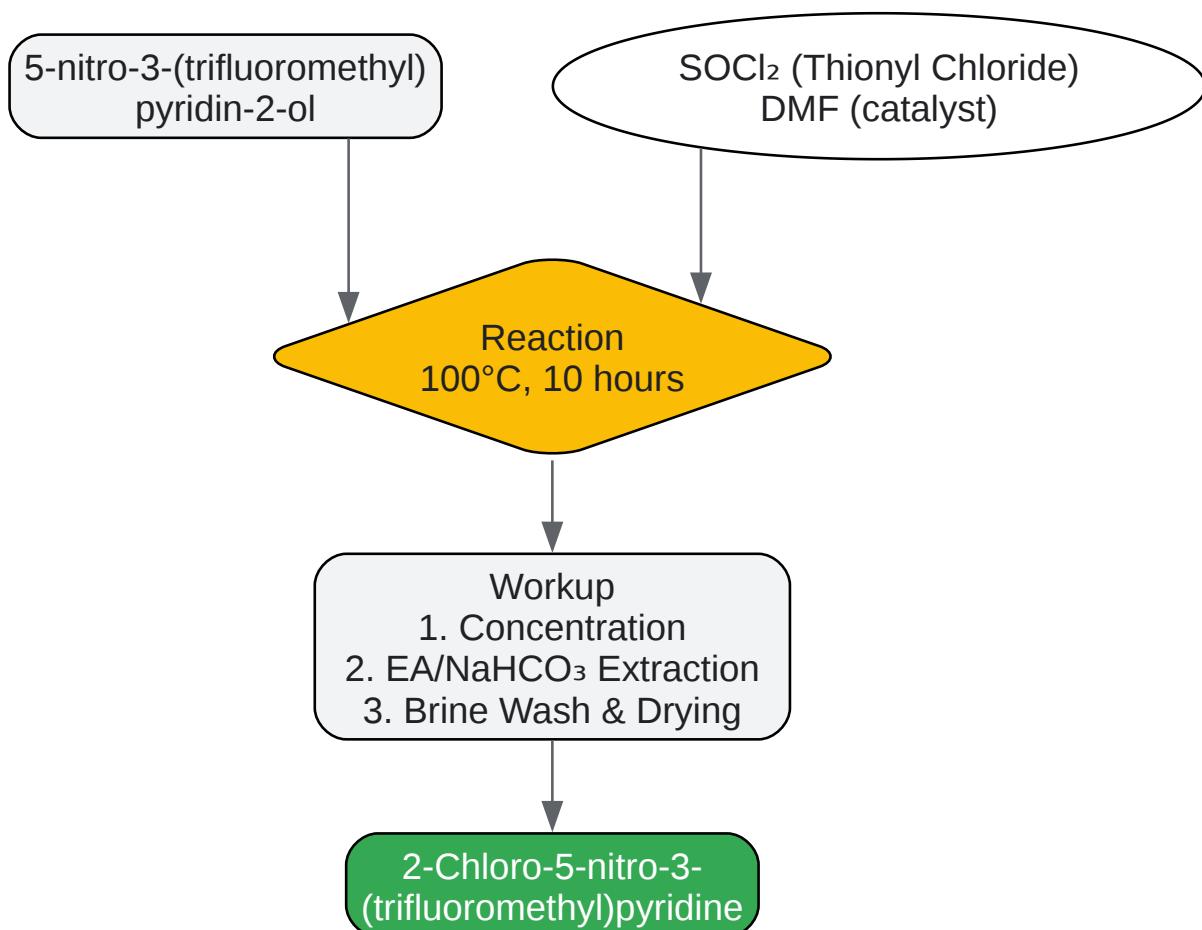
- ¹H NMR: The proton NMR spectrum provides clear diagnostic signals for the two protons on the pyridine ring. A representative spectrum recorded in CDCl₃ at 400 MHz shows signals at δ 9.23-9.59 (m, 1H) and 8.79 (d, J = 2.4 Hz, 1H).[\[3\]](#)[\[4\]](#) The downfield chemical shifts are consistent with the deshielding effect of the electron-withdrawing groups attached to the aromatic ring.

Synthesis and Mechanistic Insights

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine** is commonly synthesized from its corresponding pyridin-2-ol precursor.

Expertise in Practice: The Chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a fundamental transformation. The choice of thionyl chloride (SOCl_2) is deliberate; it is a highly effective and inexpensive reagent for this purpose. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a field-proven technique to accelerate this type of reaction. DMF reacts with SOCl_2 to form the Vilsmeier reagent ($[\text{Me}_2\text{N}=\text{CHCl}]\text{Cl}$), which is a more potent electrophile and facilitates the initial activation of the hydroxyl group.

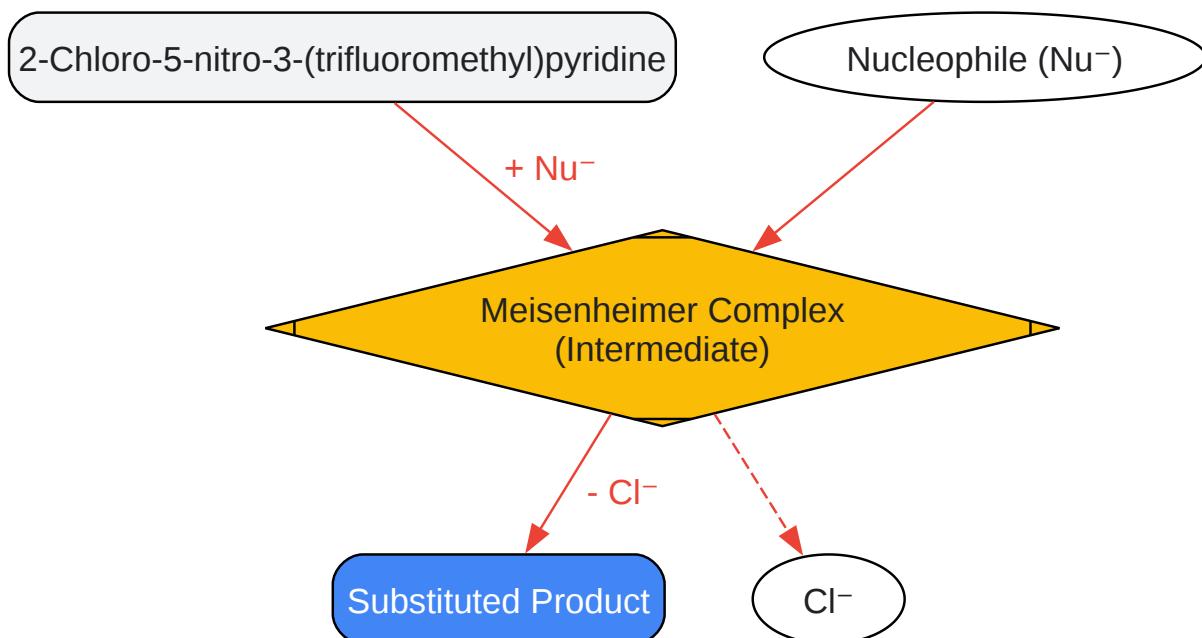

Experimental Protocol: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol is a self-validating system, incorporating a clear reaction endpoint and a robust purification procedure.

- **Reagent Setup:** To a reaction vessel containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride (18.45 mL, 253 mmol) dropwise under controlled conditions.
- **Catalysis:** Add N,N-dimethylformamide (DMF) (1.957 mL, 25.3 mmol) to the mixture to catalyze the reaction.^{[3][4]}
- **Reaction:** Heat the reaction mixture to 100°C and stir for 10 hours.^{[3][4]} Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup - Quenching and Extraction:** Upon completion, cool the reaction and concentrate it under reduced pressure to remove excess thionyl chloride.^{[3][4]} Partition the resulting residue between ethyl acetate (EA) and a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize residual acid.^{[3][4]}
- **Purification:** Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced

pressure.[3][4]

- Product Isolation: This procedure typically affords the crude product, **2-chloro-5-nitro-3-(trifluoromethyl)pyridine**, in high yield (approx. 86%), which is often of sufficient purity for subsequent steps without further purification.[3][4]


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine**.

Reactivity and Applications in Drug Development

The strategic placement of electron-withdrawing groups makes this compound an excellent electrophile for nucleophilic aromatic substitution ($S_{n}Ar$) reactions. The chlorine atom at the C2 position serves as an effective leaving group.

This reactivity profile is highly valuable in the construction of pharmaceutical and agrochemical agents.^{[5][6]} The pyridine core is a common motif in bioactive molecules, and the trifluoromethyl group can enhance metabolic stability and cell permeability. The nitro group, while activating, can also be readily reduced to an amino group, providing a handle for further functionalization and diversification of the molecular scaffold.

[Click to download full resolution via product page](#)

Caption: Generalized S_nAr reactivity of the title compound.

Safety and Handling

Proper handling of **2-Chloro-5-nitro-3-(trifluoromethyl)pyridine** is essential due to its potential hazards.

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.^[1] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.^[1]
- First Aid:

- Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]
- Eye Contact: Flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[1]
- Ingestion/Inhalation: Move to fresh air. Wash out the mouth with water. Seek immediate medical attention in case of ingestion, inhalation, or if irritation persists.[1]
- Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C), away from heat, flames, and oxidizing agents.[1]
- Disposal: Dispose of waste material in accordance with local, state, and national regulations. [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS#:99368-67-9 | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Chemsoc [chemsoc.com]
- 2. 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
- 3. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 99368-67-9 [chemicalbook.com]
- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1587320#physicochemical-properties-of-2-chloro-5-nitro-3-trifluoromethyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com